molecular formula C15H21N5O B2400793 N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide CAS No. 1795534-26-7

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide

Cat. No.: B2400793
CAS No.: 1795534-26-7
M. Wt: 287.367
InChI Key: UHMFPJVHPAGKDU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and an imidazo[1,2-a]pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyanocyclohexyl group through a nucleophilic substitution reaction. This is followed by the construction of the imidazo[1,2-a]pyrazinyl ring system via cyclization reactions. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • Trimethoxyphenylsilane

Uniqueness

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c16-12-15(4-2-1-3-5-15)18-14(21)11-19-8-9-20-7-6-17-13(20)10-19/h6-7H,1-5,8-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMFPJVHPAGKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCN3C=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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